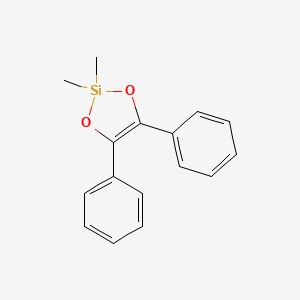
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is a unique organosilicon compound characterized by its distinctive dioxasilole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole typically involves the reaction of diphenylsilane with acetone in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxasilole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dioxasilole to its corresponding silane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学研究应用
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole involves its interaction with various molecular targets. The compound’s silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating its incorporation into diverse chemical structures. The dioxasilole ring imparts stability and rigidity to the compound, enhancing its performance in various applications.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains a similar phenyl group arrangement but differs in its core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is unique due to the presence of the silicon atom within the dioxasilole ring. This silicon atom imparts distinct chemical and physical properties, making the compound valuable in applications where stability and rigidity are crucial.
属性
CAS 编号 |
55629-19-1 |
|---|---|
分子式 |
C16H16O2Si |
分子量 |
268.38 g/mol |
IUPAC 名称 |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxasilole |
InChI |
InChI=1S/C16H16O2Si/c1-19(2)17-15(13-9-5-3-6-10-13)16(18-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
NSSPFVFOZICQKE-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
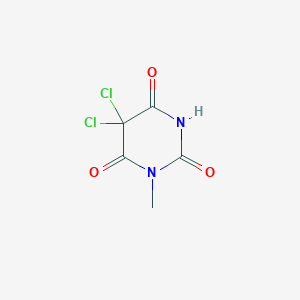
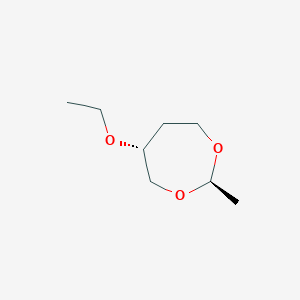

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
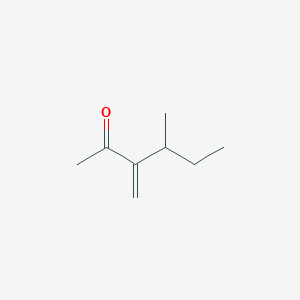
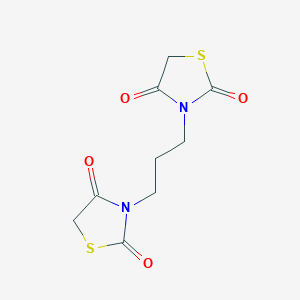

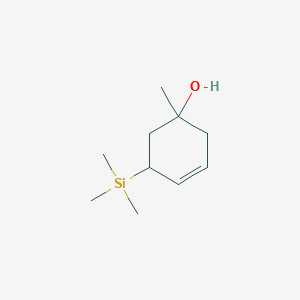
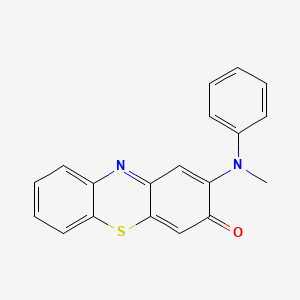

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)

